molecular formula C16H12O4 B12052019 5-Hydroxy-3'-methoxyflavone CAS No. 6697-60-5

5-Hydroxy-3'-methoxyflavone

Cat. No.: B12052019
CAS No.: 6697-60-5
M. Wt: 268.26 g/mol
InChI Key: IPQOBEBHJDIMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3’-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxyl group at the 5th position and a methoxy group at the 3’ position on the flavone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3’-methoxyflavone typically involves the use of flavone as a starting material. The hydroxyl and methoxy groups are introduced through specific reactions. One common method involves the methylation of 5-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Hydroxy-3’-methoxyflavone may involve the extraction of the compound from natural sources such as plants. For instance, it can be isolated from the rhizomes of Kaempferia parviflora using chromatographic techniques . The extraction process involves the use of solvents like dichloromethane and methanol, followed by purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3,7-dimethoxyflavone
  • 5-Hydroxy-7-methoxyflavone
  • 5-Hydroxy-3,7,4’-trimethoxyflavone
  • 5,7-Dimethoxyflavone

Uniqueness

5-Hydroxy-3’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its methoxy group at the 3’ position and hydroxyl group at the 5th position contribute to its unique chemical reactivity and biological properties .

Properties

CAS No.

6697-60-5

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5-hydroxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-11-5-2-4-10(8-11)15-9-13(18)16-12(17)6-3-7-14(16)20-15/h2-9,17H,1H3

InChI Key

IPQOBEBHJDIMQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.